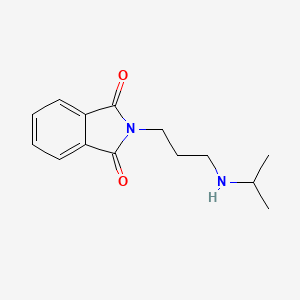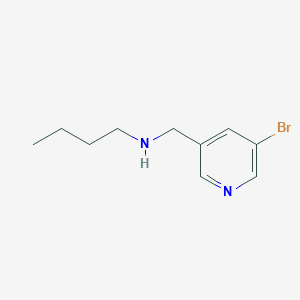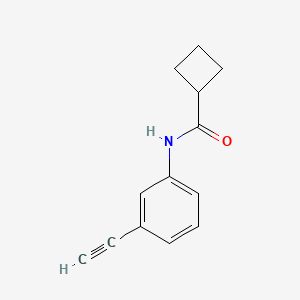
N-(3-ethynylphenyl)cyclobutanecarboxamide
Descripción general
Descripción
“N-(3-ethynylphenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 g/mol.
Molecular Structure Analysis
The molecular structure of “N-(3-ethynylphenyl)cyclobutanecarboxamide” consists of a cyclobutanecarboxamide core with an ethynylphenyl group attached . The exact 3D structure would require more detailed analysis, typically using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
“N-(3-ethynylphenyl)cyclobutanecarboxamide” is a solid compound with a molecular weight of 199.25 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination .Aplicaciones Científicas De Investigación
Cycloadditions for Cyclobutane-fused Molecules
N-(3-ethynylphenyl)cyclobutanecarboxamide is utilized in the formation of unique cyclobutane-fused molecules. A study by Liu, Wang, and Qin (2020) demonstrates a photocatalytic [2 + 2] cycloaddition process, leading to the creation of cyclobutane-fused pyridinyl sulfonyl fluorides. These novel molecules have potential applications in SuFEx click chemistry, contributing to the synthesis of sulfonates and sulphonamides (Liu, Wang, & Qin, 2020).
Synthesis and Characterization of Research Chemicals
In another study, McLaughlin et al. (2016) identified and characterized a compound similar in structure to N-(3-ethynylphenyl)cyclobutanecarboxamide, named 3,5-AB-CHMFUPPYCA. This research chemical was mistakenly advertised as a different compound, highlighting the importance of accurate identification and synthesis of research chemicals (McLaughlin et al., 2016).
Luminescent Ethynyl-Pyrene Derivatives
Diring et al. (2009) synthesized functional ethynyl-pyrene derivatives using N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide fragments, akin to N-(3-ethynylphenyl)cyclobutanecarboxamide. These derivatives were used to create photoluminescent materials with applications in optoelectronic devices (Diring et al., 2009).
Safety And Hazards
Direcciones Futuras
The future directions for research on “N-(3-ethynylphenyl)cyclobutanecarboxamide” could include exploring its potential biological activities, determining its mechanism of action, and developing methods for its synthesis . These research directions could lead to new insights and potential applications for this compound.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-3-8-12(9-10)14-13(15)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPGGPGSNVGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



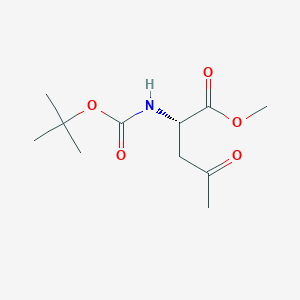
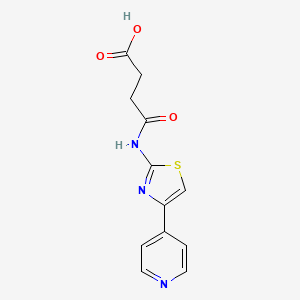
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
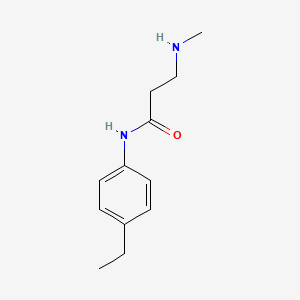
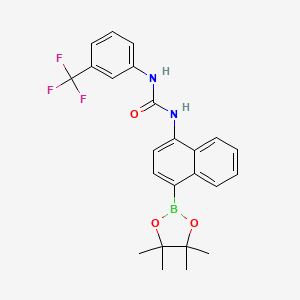
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)
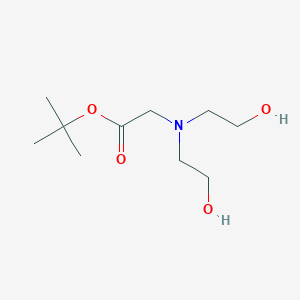


![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)

